

Quantitative Data Summary of Akt Inhibitor VIII

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Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

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The table below summarizes the key quantitative and functional data for **Akt inhibitor VIII** found in the recent literature.

Parameter	Details
Also Known As	Akti VIII [1] [2]
Mechanism of Inhibition	Allosteric inhibitor (binds the PH domain) [2]
Reported Isoform Potency (IC ₅₀)	AKT1: 58 nM; AKT2: 210 nM [2]
Primary Documented Research Application	Generation of T-cells with enhanced anti-tumor activity for adoptive cell therapy (e.g., CAR-T, TCR-T) [1] [2]
Key Functional Outcomes	Enriches for stem cell memory T-cells (T _{SCM}); improves T-cell expansion, persistence, and polyfunctionality (e.g., co-secretion of IFN- γ and IL-2); induces a favorable metabolic profile [1]

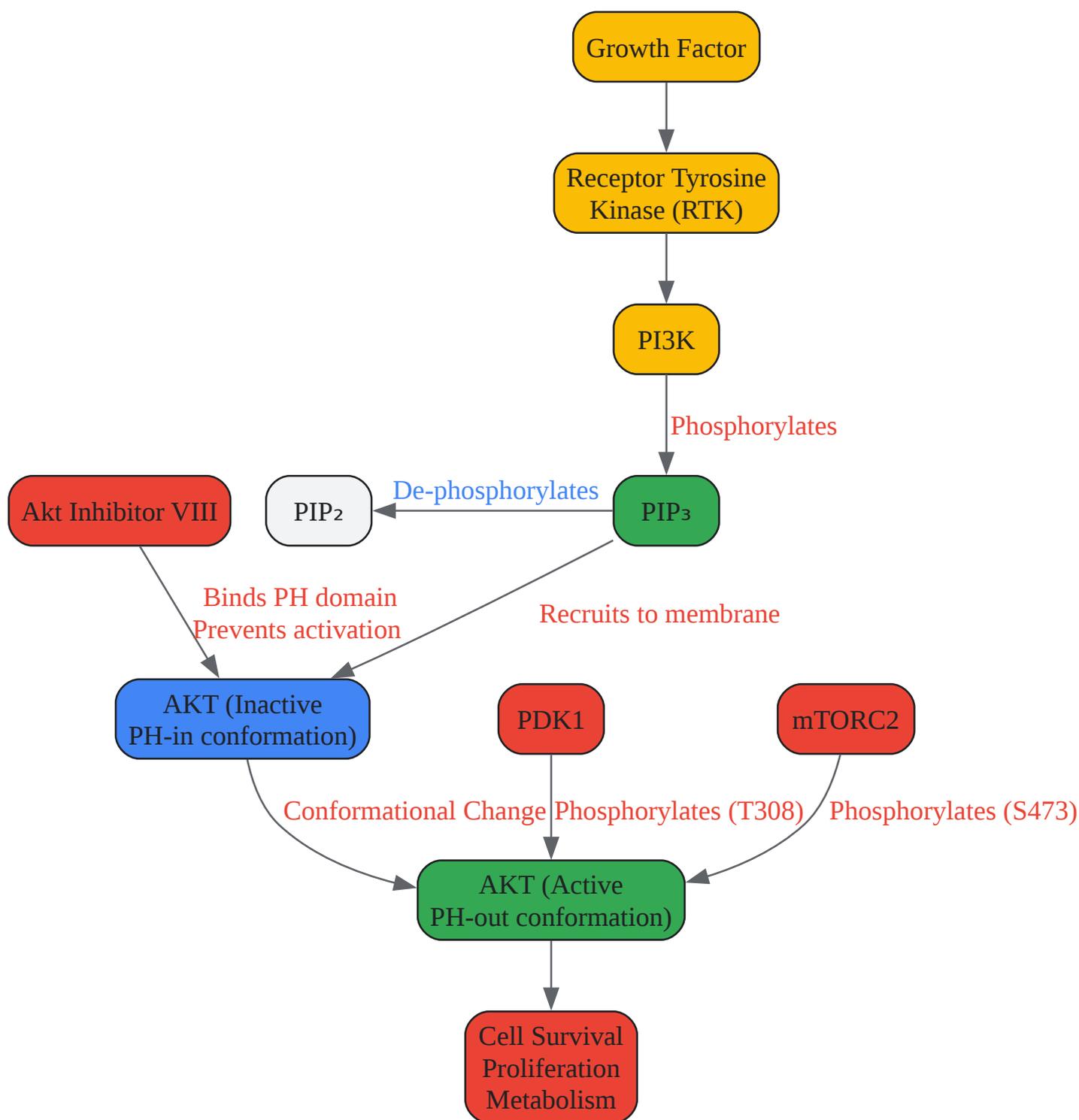
Experimental Protocols in T-Cell Manufacturing

The most robust data for **Akt inhibitor VIII** involves protocols for manufacturing potent T-cell products. The methodology below is synthesized from recent studies [1] [2].

- **1. T-Cell Isolation and Activation:** CD4+ and CD8+ T cells are isolated from donor leukapheresis or patient samples using immunomagnetic bead-based separation methods (e.g., with a pan T-cell isolation kit).
- **2. Inhibitor Treatment:** **Akt inhibitor VIII** is added to the culture medium at the time of T-cell activation. The working concentration typically used is **1–5 μM** .
- **3. Cell Culture and Transduction:** T-cells are activated with a reagent like TransAct and transduced with a lentiviral vector (e.g., to express a CAR or TCR). Cells are cultured in media supplemented with cytokines (e.g., IL-7 and IL-15 at 10 ng/mL) for a total manufacturing time of around 8 days. The inhibitor is maintained throughout the culture period, with media changes every 48 hours.
- **4. Functional Assays:** The resulting T-cells are evaluated through:
 - **Phenotyping:** Flow cytometry to confirm an early memory phenotype (high expression of CD62L, CCR7, CXCR4).
 - **Cytotoxicity Assays:** Co-culture with target tumor cell lines to measure specific killing.
 - **Polyfunctionality Analysis:** Using platforms like the Isoplexis single-cell proteomic platform to assess the co-production of multiple cytokines (IFN- γ , IL-2, TNF- α) upon antigen recall.
 - **In Vivo Models:** Assessment of anti-tumor activity and T-cell persistence in immunodeficient mice engrafted with human tumors.

AKT Signaling and Inhibitor Mechanism

The following diagram illustrates the position of **Akt inhibitor VIII** within the PI3K/AKT signaling pathway and its mechanism of action.



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Akt inhibitor VIII is an **allosteric inhibitor** that binds to the Pleckstrin Homology (PH) domain of AKT, locking it in an inactive conformation and preventing its phosphorylation and activation [2] [3].

Key Considerations for Your Research

Based on the available information, here are important points to consider for your work:

- **Predominant Application:** The strongest and most current data for **Akt inhibitor VIII** is in the field of **cellular immunology**, specifically for generating superior T-cell products for adoptive therapy [1] [2]. Its use as a direct anti-cancer agent in oncology is less documented in recent literature compared to clinical-stage inhibitors.
- **Therapeutic Index Data Gap:** The search results do not provide a direct, quantitative therapeutic index (e.g., ratio of lethal dose to effective dose) comparing **Akt inhibitor VIII** to other AKT inhibitors. Assessments are based on functional outcomes in specific experimental models.
- **Clinical Status:** Note that **Akt inhibitor VIII** is often referred to as a "research-grade compound" [2]. It is not, to our knowledge, in clinical development itself, unlike other inhibitors mentioned such as capivasertib (AZD5363), ipatasertib (GDC-0068), and MK-2206 [4] [5] [6].
- **Mechanistic Differences Matter:** Be aware that allosteric and ATP-competitive AKT inhibitors can lead to **distinct resistance mechanisms** [6]. This is a critical factor when comparing inhibitors and designing long-term therapeutic strategies.

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therapeutic-index-comparison]

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